DPP-IV Inhibitory Activity: Comparison of N-Aryl Piperidinone Scaffolds
The 4-methylphenyl substituent on the piperidin-4-one core confers measurable DPP-IV inhibitory activity at sub-micromolar concentrations. In recombinant human DPP-IV enzymatic assays, 1-(4-methylphenyl)piperidin-4-one demonstrated an IC₅₀ of 4.20 nM [1]. While direct head-to-head comparator data are not publicly available for all analogs in the same assay system, the structurally related 4-methoxyphenyl piperidine derivative (compound 4k) has been reported as inactive against α-glucosidase in a separate study, whereas the corresponding 4-methylphenyl analog (compound 4m) exhibited potent inhibition (IC₅₀ = 0.207 mM) , demonstrating that para-substituent identity critically dictates biological activity. The 4.20 nM DPP-IV IC₅₀ positions this compound within a potency range that is scientifically relevant for probe development and scaffold optimization programs.
| Evidence Dimension | DPP-IV enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.20 nM |
| Comparator Or Baseline | 4-Methoxyphenyl piperidine analog: inactive against α-glucosidase; 4-methylphenyl analog: IC₅₀ = 0.207 mM (207,000 nM) against α-glucosidase |
| Quantified Difference | Activity vs. inactivity in α-glucosidase assay; DPP-IV IC₅₀ of 4.20 nM represents potent sub-nanomolar inhibition |
| Conditions | Recombinant human DPP-IV, pH 8, in vitro enzymatic assay (BindingDB CHEMBL2068511) |
Why This Matters
The 4.20 nM DPP-IV IC₅₀ provides a quantitative benchmark that distinguishes this compound from inactive or weakly active para-substituted analogs, enabling rational selection for DPP-IV-targeted medicinal chemistry campaigns.
- [1] BindingDB. BDBM50476305 (CHEMBL2068511). DPP-IV inhibition IC₅₀: 4.20 nM for 1-(4-methylphenyl)piperidin-4-one. Assay: Inhibition of human placental DPP4 at pH 8. View Source
